Astressin 2B Receptor Selectivity: CRF2 vs CRF1 IC50 Comparison with Alternative CRF2 Antagonists
Astressin 2B exhibits a selectivity ratio of >384-fold for CRF2 over CRF1, which is comparable to other CRF2-selective antagonists but represents a distinct differentiation from non-selective agents. Compared to the alternative CRF2-selective antagonist K41498 (Ki: 0.66 nM for CRF2α, 0.62 nM for CRF2β, 425 nM for CRF1; selectivity ratio ~640-644-fold), Astressin 2B demonstrates similar receptor discrimination but offers a different structural scaffold (33-mer cyclic peptide vs antisauvagine-30 analog) that may confer distinct pharmacokinetic properties [1]. In contrast, non-selective Astressin binds both CRF1 and CRF2 with high affinity (Ki = 2 nM for CRF1), rendering it unsuitable for CRF2-specific mechanistic dissection .
| Evidence Dimension | CRF2 vs CRF1 selectivity |
|---|---|
| Target Compound Data | IC50: 1.3 nM (CRF2); >500 nM (CRF1) |
| Comparator Or Baseline | K41498: Ki = 0.66 nM (CRF2α), 0.62 nM (CRF2β), 425 nM (CRF1); Astressin: Ki = 2 nM (CRF1) |
| Quantified Difference | Astressin 2B selectivity ratio: >384-fold; K41498 selectivity ratio: ~640-644-fold; Astressin: non-selective (dual CRF1/CRF2 binding) |
| Conditions | In vitro radioligand binding assays using recombinant human CRF receptors |
Why This Matters
CRF2-selective compounds enable dissection of CRF2-specific physiology without confounding CRF1-mediated effects, which is essential for studies where CRF1 and CRF2 exert opposing functions.
- [1] AbMole Bioscience. K41498 TFA Technical Datasheet; Astressin 2B TFA Technical Datasheet (Cat. No. M54646). View Source
